molecular formula C12H16N4O B1481676 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098057-94-2

1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B1481676
CAS No.: 2098057-94-2
M. Wt: 232.28 g/mol
InChI Key: FCJOCBLNLQAIRF-UHFFFAOYSA-N
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Description

“1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide” is a compound that features the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is a key structural unit for pharmaceutical, agrochemical, and material science applications . It has been used in the synthesis of an isostere of the indolyl drug pruvanserin .


Synthesis Analysis

The synthesis of compounds featuring the 1H-imidazo[1,2-b]pyrazole scaffold involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Chemical Reactions Analysis

The chemical reactions involving the 1H-imidazo[1,2-b]pyrazole scaffold include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, and trapping reactions with various electrophiles .

Scientific Research Applications

Synthesis and Cytotoxic Characteristics

A study focused on the synthesis and cytotoxic characterization of new imidazo[1,2-b]pyrazole-7-carboxamides, including analogs similar to 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide. The research explored a hit-to-lead optimization process involving 2D and 3D cultures of various cancer cell lines, such as MCF-7, 4T1, and HL-60, leading to the construction of a 67-membered library and the determination of the structure-activity relationship (SAR). Some analogs demonstrated significant potency against cancer cells, with one compound exhibiting remarkable sensitivity to HL-60 cells (IC50 = 0.183 μM) (Demjén et al., 2018).

Antimicrobial Activity

Research on a variety of 1H-imidazo[1,2-b]pyrazole derivatives has shown moderate to significant antimicrobial activity. A study reported the synthesis of a 1H-imidazo[1,2-b]pyrazole library through a multicomponent reaction, evaluating these compounds for their antimicrobial properties. The findings indicated that all tested compounds displayed a range of activities against microbial strains (Babariya & Naliapara, 2017).

Another study detailed the green synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides, which were assessed for their antimicrobial activities. Some compounds exhibited promising results, suggesting the potential for further development as antimicrobial agents (Jyothi & Madhavi, 2019).

Antioxidant Activity

The antioxidant properties of compounds structurally related to this compound were also examined. A study highlighted the synthesis of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one, demonstrating good antioxidant activity through various assays such as DPPH radical scavenging and DNA protection tests (Umesha, Rai, & Harish Nayaka, 2009).

Biochemical Analysis

Biochemical Properties

1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For instance, it may bind to specific active sites on enzymes, altering their catalytic activity and influencing the overall metabolic flux . Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression patterns and metabolic activities . These effects can result in altered cellular behaviors, such as changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to specific receptors or enzymes, leading to inhibition or activation of their functions . For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding, thereby reducing the enzyme’s catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular behaviors, such as altered gene expression and metabolic activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activities and improved cellular functions . At higher doses, it may cause toxic or adverse effects, including cellular damage and disrupted metabolic processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can influence the levels of metabolites by modulating enzyme activities and altering metabolic pathways . For example, it may inhibit specific enzymes, leading to the accumulation or depletion of certain metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within cells can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with transcription factors and influences gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Properties

IUPAC Name

1-cyclopentyl-6-methylimidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-8-10(11(13)17)12-15(6-7-16(12)14-8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJOCBLNLQAIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1C(=O)N)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
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1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
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Reactant of Route 6
1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

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